Diphenyl(quinuclidin-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Diphenyl(quinuclidin-4-yl)methanol involves condensation reactions under specific conditions. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and similar compounds are synthesized through condensation of piperidin-4-yl]-diphenyl-methanol with sulfonyl chloride derivatives, using methylene dichloride as the solvent and triethylamine as the base. These reactions yield products characterized by X-ray crystallography, confirming their molecular structures (Benakaprasad et al., 2007), (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds reveals a piperidine ring in a chair conformation with a distorted tetrahedral geometry around the sulfur atom. Crystallographic analysis provides detailed insights into the cell parameters and conformation of these compounds, contributing significantly to understanding their molecular structure (Girish et al., 2008).
Chemical Reactions and Properties
Derivatives of Diphenyl(quinuclidin-4-yl)methanol undergo various chemical reactions, including antiproliferative activities when synthesized into novel compounds. These activities are evaluated against different cell lines, demonstrating the potential biological significance of these compounds (Prasad et al., 2010).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, have been extensively studied. For instance, the crystal structure analysis of (4-Biphenyl)diphenylmethanol and similar compounds reveals isolated monomers with no hydrogen bonding in certain configurations, while others exhibit complex hydrogen bonding patterns contributing to their structural stability (Ferguson et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are influenced by the molecular structure of Diphenyl(quinuclidin-4-yl)methanol derivatives. Studies focusing on the interaction mechanisms and chemical reactivity provide insights into the potential applications of these compounds in various fields, such as catalysis and material science (Wardell et al., 2011).
Scientific Research Applications
Synthesis and Crystal Structure
Research on diphenyl(quinuclidin-4-yl)methanol derivatives often focuses on their synthesis and the detailed analysis of their crystal structure. For example, the synthesis of related compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol through the condensation of diphenyl(piperidin-4-yl)methanol derivatives has been characterized by spectroscopic techniques and X-ray crystallography, revealing the conformation of the piperidine ring and the geometric arrangement around the sulfur atom (H. R. Girish et al., 2008). This type of research contributes to the understanding of the structural characteristics that could influence the chemical reactivity and physical properties of these compounds.
Antiproliferative Activity
Some derivatives of diphenyl(quinuclidin-4-yl)methanol have been synthesized and evaluated for their antiproliferative activity against various carcinoma cell lines. These studies have led to the identification of certain derivatives as potent antiproliferative agents, underscoring the potential of these compounds in the development of new anticancer therapies (S. Benaka Prasad et al., 2010).
Application in Organic Synthesis
Diphenyl(quinuclidin-4-yl)methanol derivatives have also found applications in the field of organic synthesis. For example, the improved synthesis of (4-ethenylphenyl)diphenyl methanol and its use in the preparation of trityl functionalized polystyrene resin for solid-phase organic synthesis demonstrates the utility of these compounds in facilitating chemical reactions and producing new materials with potential applications in chemistry and material science (R. Manzotti et al., 2000).
Catalytic Asymmetric Hydrogenation
The derivatives of diphenyl(quinuclidin-4-yl)methanol have been utilized as catalysts in asymmetric hydrogenation reactions, showcasing their role in producing chiral alcohols with high enantiomeric excess. This application is crucial for the synthesis of optically active compounds, which are of significant interest in pharmaceutical chemistry and synthetic organic chemistry (N. Arai et al., 2010).
Photoredox Catalysis in Carbohydrate Chemistry
Research involving diphenylborinic acid and quinuclidine as cocatalysts for site- and stereoselective C-H alkylation of carbohydrates under photoredox conditions highlights the versatility of quinuclidine derivatives in facilitating complex chemical transformations. These findings have implications for the synthesis of structurally complex molecules with high precision (Victoria Dimakos et al., 2019).
Safety And Hazards
Diphenyl(quinuclidin-4-yl)methanol is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding dust formation . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, it is recommended to flush eyes with water . If swallowed, it is advised to rinse mouth with water and consult a physician .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-yl(diphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAKOZGGDHCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(quinuclidin-4-yl)methanol | |
CAS RN |
461648-39-5 | |
Record name | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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